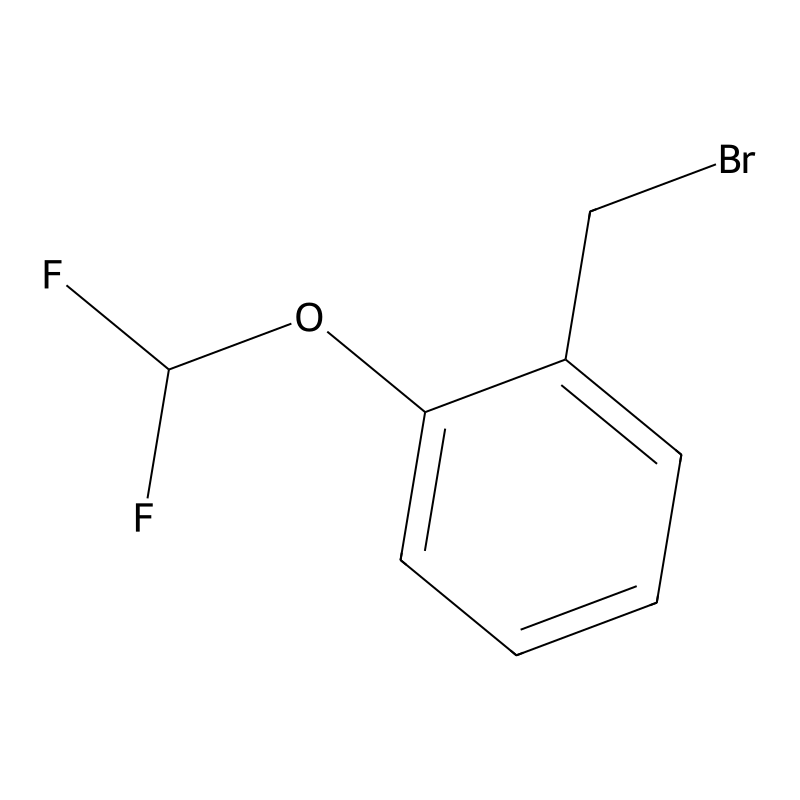

2-(Difluoromethoxy)benzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building Block in Organic Synthesis:

-(Difluoromethoxy)benzyl bromide (2-DFMB) is a valuable building block in organic synthesis, particularly in the construction of complex molecules. Its versatility arises from the presence of several functional groups:

- A reactive benzyl bromide moiety, which can participate in various substitution and coupling reactions to introduce new functionalities.

- A difluoromethoxy group, which can provide electronic and steric modulation, influencing the reactivity and selectivity of the molecule.

This combination allows 2-DFMB to be incorporated into diverse target molecules, including pharmaceuticals, natural products, and materials science applications. For instance, research has utilized 2-DFMB in the synthesis of potent anti-cancer agents and fluorescent probes for biological imaging [, ].

Coupling Reagent:

2-DFMB can also serve as a coupling reagent, facilitating the formation of specific bonds between different molecules. This application leverages its ability to activate certain functional groups, promoting their reaction with desired partners. Studies have explored the use of 2-DFMB for peptide couplings and the construction of macrocycles, which are cyclic molecules with a large number of atoms [, ].

N-Protecting Reagent:

In organic synthesis, protecting groups are temporarily introduced to shield specific functionalities while allowing modifications on other parts of the molecule. 2-DFMB can act as an N-protecting group for amines, temporarily masking their reactivity. This strategy is particularly useful when the amine needs to be preserved during certain reaction steps. The protecting group can then be readily removed under specific conditions to reveal the free amine [].

Gas Chromatography Derivatizing Agent:

Gas chromatography (GC) is a technique used to separate and identify volatile compounds. However, some analytes are not sufficiently volatile for direct GC analysis. 2-DFMB can be employed as a derivatizing agent, transforming these analytes into more volatile derivatives suitable for GC analysis. This approach enhances their detectability and facilitates their separation from other components in the sample [].

2-(Difluoromethoxy)benzyl bromide is an organic compound with the molecular formula . This compound features a benzyl group substituted with a difluoromethoxy functional group and a bromine atom. It is characterized by its unique structure, which includes two fluorine atoms attached to a methoxy group, enhancing its reactivity and potential applications in various fields such as pharmaceuticals and agrochemicals.

2-(Difluoromethoxy)benzyl bromide itself does not possess a known mechanism of action in biological systems. Its primary function lies in its role as a chemical intermediate for the synthesis of other molecules with potential biological activities.

2-(Difluoromethoxy)benzyl bromide is a potentially hazardous compound and should be handled with appropriate precautions:

- Toxic: Limited data exists on the specific toxicity of 2-(difluoromethoxy)benzyl bromide. However, due to the presence of a benzyl bromide group, it is advisable to handle it with care as similar compounds can be irritating to the skin, eyes, and respiratory system.

- Flammable: With a flash point of 108 °C, it is considered a flammable liquid and should be kept away from heat sources and open flames.

- Reactive: It can react with strong bases, oxidizing agents, alcohols, and ammonia, releasing hazardous fumes.

- Nucleophilic Substitution Reactions: The bromine atom can be displaced by various nucleophiles, leading to the formation of new compounds. This reactivity is typical for benzyl halides.

- Electrophilic Aromatic Substitution: The difluoromethoxy group can direct electrophiles to specific positions on the aromatic ring, influencing the outcome of further reactions.

- Coupling Reactions: It can participate in coupling reactions with organometallic reagents, which are vital in synthesizing complex organic molecules .

Several synthesis methods exist for producing 2-(difluoromethoxy)benzyl bromide:

- Direct Reaction: A common method involves reacting benzyl bromide with difluoromethanol under controlled conditions. This straightforward approach typically yields high purity products .

- Bromination of Difluorotoluene: Another method includes the bromination of 2,6-difluorotoluene using hydrogen bromide and hydrogen peroxide, which generates 2,6-difluorobenzyl bromide as an intermediate .

- One-Pot Synthesis: Some studies have reported one-pot syntheses that involve multiple reagents to streamline the production process while maintaining high yields .

2-(Difluoromethoxy)benzyl bromide has potential applications in:

- Pharmaceutical Synthesis: Its reactive nature makes it a valuable intermediate for synthesizing various pharmaceutical compounds.

- Material Science: The compound may be used in developing new materials with specific properties due to its unique chemical structure.

- Agricultural Chemicals: Its biological activity suggests potential use in developing agrochemicals that target pests or diseases.

Several compounds share structural similarities with 2-(difluoromethoxy)benzyl bromide. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Chloro-5-(difluoromethoxy)benzyl bromide | Contains chlorine instead of bromine | |

| 4-(Trifluoromethoxy)benzyl bromide | Features a trifluoromethoxy group | |

| 2-Bromo-5-(difluoromethoxy)toluene | A toluene derivative that may exhibit different reactivity |

Uniqueness of 2-(Difluoromethoxy)benzyl Bromide

The unique combination of the difluoromethoxy group and the bromine atom distinguishes 2-(difluoromethoxy)benzyl bromide from its analogs. The presence of two electronegative fluorine atoms enhances its reactivity profile compared to similar compounds, potentially leading to novel applications in synthetic chemistry and medicinal research.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive